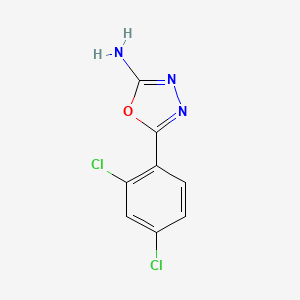

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAKQLAZXZWZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406487 | |

| Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60160-13-6 | |

| Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide array of pharmacologically active agents. This document details a robust and reproducible synthetic pathway, outlines the critical reaction mechanisms, and provides a thorough guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and study this and related compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2-amino group and a 5-(2,4-dichlorophenyl) substituent on the oxadiazole ring is a strategic design element. The dichlorophenyl group can enhance lipophilicity and introduce specific electronic properties, while the amino group provides a key site for further chemical modification and potential interactions with biological receptors.

This guide will focus on a well-established and efficient synthetic route to this compound, proceeding through the key intermediate, 2,4-dichlorobenzohydrazide. A detailed, step-by-step protocol for the synthesis is provided, followed by a comprehensive analysis of the characterization data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most efficiently achieved through a two-step process, starting from the commercially available 2,4-dichlorobenzoyl chloride. The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide

The initial step involves the nucleophilic acyl substitution reaction between 2,4-dichlorobenzoyl chloride and hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding hydrazide.

Reaction Scheme:

Caption: Synthesis of 2,4-Dichlorobenzohydrazide.

Experimental Protocol:

-

To a solution of 2,4-dichlorobenzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to 0 °C in an ice bath, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dichlorobenzohydrazide as a white solid.

Step 2: Synthesis of this compound

The second and final step is the cyclization of the synthesized 2,4-dichlorobenzohydrazide with cyanogen bromide. This reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.[2]

Reaction Scheme:

Caption: Cyclization to form the 1,3,4-oxadiazole ring.

Experimental Protocol (based on a general procedure[2]):

-

Dissolve 2,4-dichlorobenzohydrazide (1 equivalent) in a suitable solvent, such as methanol.

-

To this solution, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion of the reaction (typically a few hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base, such as ammonium hydroxide or a saturated solution of sodium bicarbonate, which will precipitate the product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound. A reported melting point for this compound is 213-214 °C.

Characterization of this compound

Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. The following section details the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N₃O |

| Molecular Weight | 230.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 213-214 °C |

Spectroscopic Data

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound are summarized below.[3][4]

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching vibrations of the primary amine |

| 3100 - 3000 | Aromatic C-H stretching |

| 1650 - 1600 | C=N stretching of the oxadiazole ring |

| 1600 - 1450 | Aromatic C=C stretching |

| 1250 - 1020 | C-O-C stretching of the oxadiazole ring |

| 850 - 750 | C-Cl stretching |

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic environment of the protons.

-

Amine Protons (-NH₂): A broad singlet is expected in the region of δ 7.0-8.0 ppm . The broadness is due to quadrupole broadening and exchange with residual water in the NMR solvent.

-

Aromatic Protons: The 2,4-dichlorophenyl group will give rise to three distinct signals in the aromatic region, typically between δ 7.5 and 8.0 ppm .

-

The proton at position 6 of the phenyl ring is expected to be a doublet.

-

The proton at position 5 will appear as a doublet of doublets.

-

The proton at position 3 will be a doublet.

-

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Oxadiazole Ring Carbons: Two signals are expected for the carbon atoms of the oxadiazole ring, typically in the range of δ 155-165 ppm .

-

Aromatic Carbons: Six signals are expected for the carbons of the dichlorophenyl ring. The carbons bearing the chlorine atoms will be shifted downfield. The chemical shifts will be in the range of δ 125-140 ppm .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 229, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Expected Fragmentation Pattern:

The fragmentation of the 1,3,4-oxadiazole ring can proceed through several pathways. Common fragmentation patterns involve the cleavage of the ring to produce characteristic fragment ions.[5] The dichlorophenyl cation is also an expected stable fragment.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,4-Dichlorobenzoyl chloride: Corrosive and lachrymatory. Reacts with water.

-

Hydrazine hydrate: Toxic and corrosive. A suspected carcinogen.

-

Cyanogen bromide: Highly toxic and volatile.

-

Solvents (THF, DCM, Methanol, Ethanol): Flammable and/or toxic.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic protocol is efficient and utilizes readily available starting materials. The comprehensive characterization data, including predicted spectroscopic information, will aid researchers in confirming the successful synthesis and purity of the target compound. This guide serves as a valuable resource for scientists engaged in the exploration of 1,3,4-oxadiazole derivatives for potential applications in drug discovery and development.

References

- Stollé, R. (1904). Ueber die Bildung von 1.3.4-Oxydiazolderivaten aus Säurehydraziden und Bromcyan. Journal für Praktische Chemie, 69(1), 145-156.

- Al-Ghorbani, M., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6543.

- ChemDraw Software, Version 21.0.

- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.

- Pattan, S. R., et al. (2009). Synthesis and evaluation of some new 2, 5-disubstituted 1, 3, 4-oxadiazoles and their biological activities. Indian Journal of Chemistry-Section B, 48(10), 1453.

- Srivastava, R. M. (2005). Mass spectrometric analysis of 1, 2, 4-oxadiazoles and 4, 5-dihydro-1, 2, 4-oxadiazoles. Mass spectrometry reviews, 24(3), 328-346.

Sources

Physicochemical properties of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry and material science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester groups make it a cornerstone in the design of novel therapeutic agents.[1] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4]

This technical guide provides a comprehensive examination of a specific, highly functionalized derivative: 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole . As a key synthetic intermediate, understanding its physicochemical properties, synthesis, and characterization is paramount for researchers in drug discovery and chemical development. This document offers field-proven insights and detailed protocols to empower scientists to effectively utilize this versatile building block.

Molecular Profile and Physicochemical Characteristics

2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a crystalline solid whose properties are dictated by the interplay between the electron-donating amino group, the electron-withdrawing dichlorophenyl ring, and the polar oxadiazole core.

| Property | Data | Source |

| Chemical Structure | (See Figure 1 below) | - |

| Molecular Formula | C₈H₅Cl₂N₃O | [5] |

| Molecular Weight | 230.05 g/mol | Inferred |

| CAS Number | 60160-13-6 | [5] |

| Appearance | White to brown powder or crystals | [6] (Analog) |

| Melting Point | ~245°C (with decomposition) | [6] (Analog) |

| Boiling Point | 358.3±44.0 °C (Predicted) | [6] (Analog) |

| Density | 1.415±0.06 g/cm³ (Predicted) | [6] (Analog) |

| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. Solubility in water is expected to be low, a common trait for 1,3,4-oxadiazoles, influenced by the hydrophobic dichlorophenyl substituent.[7] | - |

Note: Some physical data is based on the closely related analog 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole due to limited specific data for the 2,4-dichloro derivative.

Figure 1: Structure of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole.

Synthesis and Purification

The most reliable and scalable synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles proceeds through the oxidative cyclization of an acyl semicarbazone precursor. This method is favored for its high yields and operational simplicity.[8] The causality behind this choice is the ready availability of starting materials and the robust nature of the cyclization reaction, which can be achieved using various oxidants.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the intermediate in Step 1 is a prerequisite for the final cyclization.

Step 1: Synthesis of 1-(2,4-dichlorobenzoyl)semicarbazide

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in 50 mL of water.

-

Reaction: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 eq) in 25 mL of acetone dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Precipitation: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the intermediate, 1-(2,4-dichlorobenzoyl)semicarbazide.

Step 2: Oxidative Cyclization to 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

-

Setup: To a suspension of the intermediate from Step 1 (1.0 eq) in 100 mL of ethanol, add iodine (1.2 eq) and sodium bicarbonate (2.5 eq).

-

Reaction: Reflux the mixture with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using iodine is its effectiveness as a mild oxidizing agent for this specific type of cyclodesulfurization or cyclization.[8]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Isolation & Purification: The solid product is collected by filtration, washed with water, and then recrystallized from an ethanol/water mixture to afford pure 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole.

Figure 2: General workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques provide a definitive analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (DMSO-d₆): Expected signals would include a multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. A broad singlet, typically downfield (δ ~7.8 ppm), would correspond to the two protons of the amino (-NH₂) group.

-

¹³C-NMR (DMSO-d₆): The spectrum would show signals for the two carbons of the oxadiazole ring (C2 and C5) at approximately δ 165 ppm and δ 155 ppm. Aromatic carbons would appear in the δ 125-140 ppm range, including the two carbons bearing chlorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides key functional group information. Characteristic absorption bands would be observed for N-H stretching of the primary amine (two bands around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (~1650 cm⁻¹), and C-O-C stretching (~1070 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI-MS) would show a distinct molecular ion peak (M⁺) at m/z 230, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Loss of HNCO is a significant fragmentation pathway for 2-amino-1,3,4-oxadiazoles.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is best assessed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) and UV detection at ~254 nm.

-

Biological Context and Potential Applications

While 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is primarily a synthetic intermediate, its structural motifs are present in numerous biologically active molecules. The 1,3,4-oxadiazole core is a known pharmacophore, and the 2,4-dichlorophenyl group is frequently incorporated into drugs to enhance binding affinity and modulate metabolic stability.

This compound serves as a critical starting material for the synthesis of:

-

Antimicrobial Agents: By derivatizing the amino group, novel compounds with potential antibacterial and antifungal activity can be generated.[2][8]

-

Anticancer Therapeutics: The scaffold can be elaborated into more complex molecules designed to target specific enzymes or receptors implicated in cancer progression.[9][10]

-

Agrochemicals: Similar structures, such as those containing a 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole core, have shown insecticidal activity.[7]

Safety and Handling

As with all laboratory chemicals, 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Precautions: Based on data for analogous compounds, avoid contact with skin and eyes. In case of contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[11]

Conclusion

2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a high-value synthetic building block with significant potential in medicinal chemistry and related fields. Its well-defined physicochemical properties, accessible synthesis, and straightforward characterization make it an ideal starting point for the development of novel, biologically active compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile intermediate into their discovery programs.

References

-

Kaur, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4517–4533. Available at: [Link]

- Skrybalo, S. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent 3,141,022.

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2267. Available at: [Link]

-

Le, V. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

-

Wang, Y., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(10), 1535-1537. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole. Available at: [Link]

-

Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. Available at: [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6100. Available at: [Link]

- CN107698947A. (2018). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

ResearchGate. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. Available at: [Link]

-

Tandon, R., et al. (2005). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 70(3), 349-355. Available at: [Link]

-

Kumar, S., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Pharmaceuticals, 16(6), 820. Available at: [Link]

-

Sharma, S., et al. (2011). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 3(4), 154-168. Available at: [Link]

-

Rajak, H., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1). Available at: [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. 60160-13-6|5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine|BLD Pharm [bldpharm.com]

- 6. 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole [myskinrecipes.com]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | 2138-98-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the single-crystal X-ray diffraction analysis of the title compound, 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural elucidation of novel heterocyclic compounds.

Introduction: The Significance of 1,3,4-Oxadiazole Scaffolds

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. The title compound, this compound, incorporates a dichlorophenyl moiety, which can significantly influence its electronic properties and potential for intermolecular interactions, making its structural analysis of paramount importance for understanding its structure-activity relationship (SAR).

A precise understanding of the molecular geometry, conformational preferences, and non-covalent interactions is crucial for rational drug design and the development of new therapeutic agents.[4] Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid, providing invaluable insights into the structural features that govern the physicochemical properties of a compound.[5]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the oxidative cyclization of an appropriate acylthiosemicarbazide precursor.[6]

Experimental Protocol: Synthesis of this compound

-

Preparation of 2,4-Dichlorobenzohydrazide: React 2,4-dichlorobenzoic acid with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Formation of Acylthiosemicarbazide: Treat the 2,4-dichlorobenzohydrazide with an isothiocyanate, such as benzoyl isothiocyanate, in a solvent like tetrahydrofuran (THF) at room temperature. This reaction yields the N-benzoyl-N'-(2,4-dichlorobenzoyl)thiourea intermediate.

-

Oxidative Cyclization: The acylthiosemicarbazide is then cyclized to the corresponding 1,3,4-oxadiazole. A variety of reagents can be employed for this step, including 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide, or other oxidizing agents like iodine in the presence of a base.[6] The reaction is typically carried out in a suitable solvent like dichloromethane or ethanol.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol-water or dimethylformamide-water) to yield the pure this compound.

Caption: Synthetic and purification workflow for this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a widely used and effective method.

Experimental Protocol: Single Crystal Growth

-

Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or dimethylformamide) to near saturation at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Monitor the container for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal and molecular structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[7]

| Parameter | Typical Value/Instrument | Rationale |

| Instrument | Bruker APEX-II CCD or similar area-detector diffractometer | Allows for efficient collection of a large number of reflections. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100(2) K | Reduces thermal motion of atoms, leading to more precise atomic coordinates. |

| Data Collection Method | ω and φ scans | Ensures that a complete and redundant dataset is collected by rotating the crystal in the X-ray beam. |

| Absorption Correction | Multi-scan (e.g., SADABS) | Corrects for the absorption of X-rays by the crystal, which can lead to systematic errors in the data.[8] |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Workflow for Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.[7]

-

Structure Refinement: The initial model is refined by a least-squares procedure using software such as SHELXL.[7] This process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Insights and Discussion

The refined crystal structure provides a wealth of information about the molecular geometry and the intermolecular interactions that stabilize the crystal packing.

Molecular Structure

The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the this compound molecule. It is expected that the 1,3,4-oxadiazole ring will be essentially planar. The dihedral angle between the oxadiazole ring and the dichlorophenyl ring will be a key structural parameter, indicating the degree of twisting between these two ring systems.[8][9]

Intermolecular Interactions and Crystal Packing

The presence of the amino group and the nitrogen and oxygen atoms of the oxadiazole ring suggests the potential for various intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation and stability of the crystal lattice.[10][11]

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. It is highly probable that N-H···N hydrogen bonds will be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs.[9][12]

-

π-π Stacking: The aromatic dichlorophenyl and the heteroaromatic oxadiazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[13]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5][10][14] By mapping properties such as dnorm, di, and de onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, it is anticipated that H···H, C···H, and N···H contacts will be significant contributors to the overall crystal packing.[10][11]

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its molecular conformation and the supramolecular architecture governed by a network of intermolecular interactions. This detailed structural information is invaluable for understanding its chemical behavior and for guiding the design of new 1,3,4-oxadiazole derivatives with enhanced biological activities. The methodologies outlined in this guide represent a robust and scientifically validated approach to the structural elucidation of novel organic compounds.

References

-

Karanth, S. N., Narayana, B., Sarojini, B. K., Kumar, S. M., & Byrappa, K. (2019). Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones. Chemical Data Collections, 19, 100179. [Link]

-

Al-Majid, A. M., El-Azab, A. S., Al-Omair, M. A., Gaffer, H. E., & Ghabbour, H. A. (2022). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. Molecules, 27(19), 6529. [Link]

-

Shankar, S., Kumar, N., Sharma, A., Kumar, A., & Singh, N. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

-

Kumar, H. V., Naik, N., & Girija, C. R. (2021). Novel Series of 1, 3, 4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Chemistry & Biology Interface, 11(1), 1-13. [Link]

-

Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2023). Quinazoline-oxadiazole hybrids: Synthesis, SC-XRD, Hirshfeld surface analysis and computational investigations. RSC Advances, 13(36), 25335-25349. [Link]

-

Saeed, S., Rashid, N., Hussain, R., Jones, P. G., & Ali, M. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1196. [Link]

-

Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1761. [Link]

-

Vinayak, V., Singh, S., & Sharma, A. (2018). Synthesis of N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol-2-yl] methyl} amine derivatives as anticancer precursors. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 84-90. [Link]

-

Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1761. [Link]

-

Gouveia, F. S., de Oliveira, A. S., de Faria, A. R., & de Lima, G. M. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10497-10537. [Link]

-

Dolman, S. J., O'Meara, J. A., & Shouldice, J. A. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(14), 2335-2338. [Link]

-

Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1761. [Link]

-

Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

-

PubChem. This compound. [Link]

-

Al-Saidi, S. F. (2014). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Journal of Al-Nahrain University, 17(2), 58-70. [Link]

-

Kumar, S., & Narasimhan, B. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172724. [Link]

-

Yildirim, M., Bagci, E. R., Unver, H., Evren, A. E., Celik, I., Maryam, Z., ... & Kaplancikli, Z. A. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Tynkevych, M., Hranova, S., & Rusanov, E. (2021). π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. Molecules, 26(11), 3326. [Link]

-

Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Soud, Y. A., & Al-Amri, A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. [Link]

-

Kumar, S., & Narasimhan, B. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172724. [Link]

-

Gontijo, J. V., & da Silva, A. D. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(12), 1234. [Link]

-

Khan, I., et al. (2022). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances, 12(48), 31227-31242. [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones / Chemical Data Collections, 2019 [sci-hub.ru]

- 11. researcher.manipal.edu [researcher.manipal.edu]

- 12. researchgate.net [researchgate.net]

- 13. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The information presented herein is synthesized from established spectroscopic principles and data from closely related chemical analogs, ensuring a robust and scientifically grounded resource.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The title compound, this compound, combines this privileged heterocycle with a dichlorinated phenyl ring, a substitution pattern often employed to enhance biological activity and modulate pharmacokinetic properties. Accurate structural confirmation through spectroscopic methods is a critical step in the research and development of such compounds. This guide provides a detailed analysis of the expected spectroscopic signatures of this molecule.

Proposed Synthesis and Experimental Rationale

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones[2]. This approach is favored for its operational simplicity and the ready availability of starting materials. The proposed synthetic pathway for this compound is outlined below.

Experimental Protocol: Synthesis

-

Formation of the Semicarbazone: 2,4-Dichlorobenzaldehyde is reacted with semicarbazide hydrochloride in the presence of a mild base, such as sodium acetate, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.

-

Oxidative Cyclization: The resulting 2-(2,4-dichlorobenzylidene)hydrazine-1-carboxamide (the semicarbazone) is then subjected to oxidative cyclization. A common reagent for this transformation is iodine in the presence of a base like sodium bicarbonate, often in a solvent such as ethanol or dioxane[2]. The iodine mediates the cyclization to form the 1,3,4-oxadiazole ring.

-

Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent to yield the pure this compound.

Caption: Proposed two-step synthesis of the title compound.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, a detailed prediction of its spectroscopic characteristics can be made based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons of the 2,4-dichlorophenyl group and the protons of the primary amine. The analysis of similar aromatic and heterocyclic systems allows for a confident prediction of the chemical shifts and coupling patterns[3][4].

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | ~7.5 - 8.0 | Broad Singlet | - |

| Ar-H (H-6') | ~7.9 - 8.1 | Doublet | ~2.0 |

| Ar-H (H-5') | ~7.7 - 7.9 | Doublet of Doublets | ~8.5, 2.0 |

| Ar-H (H-3') | ~7.5 - 7.7 | Doublet | ~8.5 |

-

Aromatic Protons: The 2,4-disubstitution pattern of the phenyl ring gives rise to a characteristic set of signals. The proton at the 6' position, being ortho to the oxadiazole ring, is expected to be the most deshielded. The proton at the 3' position will appear as a doublet due to coupling with the proton at the 5' position. The 5' proton will be a doublet of doublets, coupling to both the 3' and 6' protons.

-

Amine Protons: The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature.

Caption: Key proton environments for NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the 1,3,4-oxadiazole ring are particularly diagnostic[5].

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxadiazole) | ~165 - 168 |

| C-5 (Oxadiazole) | ~158 - 162 |

| C-1' (Aromatic) | ~128 - 132 |

| C-2' (Aromatic) | ~133 - 136 |

| C-3' (Aromatic) | ~130 - 133 |

| C-4' (Aromatic) | ~135 - 138 |

| C-5' (Aromatic) | ~127 - 130 |

| C-6' (Aromatic) | ~131 - 134 |

-

Oxadiazole Carbons: The two carbons of the 1,3,4-oxadiazole ring are expected to resonate at low field (downfield) due to the influence of the adjacent heteroatoms. The carbon at the 2-position, bonded to the amine group, is typically found at a slightly lower field than the carbon at the 5-position, which is attached to the phenyl ring.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms and the oxadiazole ring. The carbons bearing the chlorine atoms (C-2' and C-4') will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The characteristic vibrational frequencies of the amine group and the heterocyclic ring are expected to be prominent[6][7].

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3100 | Medium, often two bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Oxadiazole) | 1650 - 1600 | Strong |

| C-O-C Stretch (Oxadiazole) | 1070 - 1020 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

-

N-H Stretching: The primary amine will show characteristic stretching vibrations in the region of 3300-3100 cm⁻¹. Often, two bands are observed corresponding to the symmetric and asymmetric stretching modes.

-

C=N and C-O-C Stretching: The 1,3,4-oxadiazole ring will exhibit strong absorption bands corresponding to the C=N and C-O-C stretching vibrations, which are characteristic of this heterocyclic system.

-

C-Cl Stretching: The presence of the dichlorophenyl group will be indicated by strong absorptions in the lower frequency region of the spectrum, corresponding to the C-Cl stretching vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular weight is 230.05 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Fragmentation Pattern:

The fragmentation of 2-amino-1,3,4-oxadiazoles can proceed through several pathways[8]. Key expected fragments for the title compound include:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z 229/231/233 (due to chlorine isotopes) is expected.

-

Loss of HNCO: A common fragmentation pathway for 2-amino-1,3,4-oxadiazoles involves the loss of isocyanic acid (HNCO), which would result in a fragment ion corresponding to the 2,4-dichlorobenzonitrile cation.

-

Cleavage of the Phenyl-Oxadiazole Bond: Fission of the bond between the phenyl ring and the oxadiazole ring can lead to fragments corresponding to the 2,4-dichlorophenyl cation and the 2-amino-1,3,4-oxadiazole radical cation.

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and Mass Spec data has been compiled. This information serves as a valuable resource for the identification and characterization of this and related compounds, thereby supporting ongoing research and development efforts in medicinal chemistry. The provided synthetic protocol offers a reliable method for obtaining the target molecule, and the detailed interpretation of the expected spectra establishes a framework for empirical data analysis.

References

- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). Accessed through Google Search.

-

Franski, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Journal of Mass Spectrometry, 41(3), 312-22. [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). Molecules, 27(7), 2288. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). Tetrahedron Letters, 47(37), 6575-6577. [Link]

-

Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o856–o857. [Link]

-

Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. (2011). E-Journal of Chemistry, 8(s1). [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International, 2014, 179412. [Link]

-

Wu, J., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (2014). ResearchGate. [Link]

-

Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. (2011). ResearchGate. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). ResearchGate. [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... (2020). ResearchGate. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules, 26(21), 6436. [Link]

Sources

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Derivatives

Introduction: The Privileged 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features, including its planarity, electron-donating and -accepting capabilities, and ability to participate in hydrogen bonding, make it a highly versatile building block for the design of novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the diverse biological activities of 1,3,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms that target various hallmarks of cancer.[6][7][8] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.[6][9]

Mechanism of Action

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression.[6][8][10][11] Some of the notable molecular targets include:

-

Tyrosine Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][12] Certain 1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of VEGFR-2, thereby impeding tumor growth.[8][12]

-

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[10] Some 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against MMP-9.[10]

-

Other Enzymes: Other enzymes implicated in the anticancer activity of these compounds include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase.[8][10][11]

Structure-Activity Relationship (SAR)

The anticancer potency of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. For instance, the presence of a benzothiazole moiety has been associated with significant apoptotic activity.[10] Furthermore, the incorporation of a 1,2,3-triazole ring has been shown to enhance the antiproliferative activity against various cancer cell lines.[4]

Experimental Workflow: In Vitro Anticancer Screening

A typical workflow for the in vitro evaluation of the anticancer potential of novel 1,3,4-oxadiazole derivatives is outlined below.

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,3,4-Oxadiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

1,3,4-Oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, antiviral, and antitubercular effects.[13][14][15]

Mechanism of Action

The antimicrobial activity of these compounds is believed to stem from their ability to interfere with essential microbial processes. The toxophoric -N=C-O- linkage in the 1,3,4-oxadiazole ring is thought to react with nucleophilic centers in microbial cells.[16] Some proposed mechanisms include:

-

Enzyme Inhibition: Inhibition of enzymes crucial for microbial survival, such as sterol 14α-demethylase (CYP51).[13]

-

Biofilm Inhibition: Prevention of biofilm formation, which is a key virulence factor for many pathogenic bacteria.[16]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is influenced by the substituents on the core ring. For example, the presence of a quinoline ring has been shown to enhance antibacterial activity.[13] Additionally, halogen substituents on an aromatic ring attached to the oxadiazole core often increase the antimicrobial potency.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the process for determining the antimicrobial activity of 1,3,4-oxadiazole derivatives.

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,3,4-Oxadiazole derivatives

-

Positive control antibiotic/antifungal

-

Inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the 1,3,4-oxadiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 1,3,4-oxadiazole derivatives have exhibited potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases.[1][17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[4] Molecular docking studies have shown that 1,3,4-oxadiazole derivatives can bind to the active site of the COX-2 enzyme.[4]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is influenced by the substituents on the 1,3,4-oxadiazole ring. For instance, the presence of a 3,4-dimethoxyphenyl or a 4-chlorophenyl group at the 5-position of the oxadiazole ring has been shown to enhance anti-inflammatory activity.[1]

Experimental Workflow: In Vivo Anti-inflammatory Evaluation

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Caption: Workflow for in vivo anti-inflammatory evaluation.

Protocol: Carrageenan-Induced Rat Paw Edema

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

1,3,4-Oxadiazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard, and test groups (different doses of the 1,3,4-oxadiazole derivatives).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Edema Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected 1,3,4-oxadiazole derivatives.

| Compound ID | Biological Activity | Target/Assay | IC50/MIC | Reference |

| 4h | Anticancer | A549 cell line | <0.14 µM | [10] |

| 4i | Anticancer | A549 cell line | 1.59 µM | [10] |

| 4l | Anticancer | A549 cell line | 1.80 µM | [10] |

| Compound 20 | Antidiabetic | α-glucosidase inhibition | 0.46 ± 0.15 mM | [4] |

| Compound 21 | Anticancer | Dalton's lymphoma cells | 50 µg/mL | [4] |

| Compound 17 | Trypanocidal | Trypanosoma cruzi | 1.11 ± 0.29 µM | [4] |

| 46a, 46e | Anti-inflammatory | COX-2 inhibition | 0.04–0.081 µM | [4] |

| 45a, 45b | Antifungal | Candida albicans | 0.78 µg/mL | [4] |

| 5k | Antifungal | E. turcicum | 32.25 µg/ml | [19] |

Future Perspectives

The vast and diverse biological activities of 1,3,4-oxadiazole derivatives underscore their immense potential in drug discovery.[2][20] Future research in this area should focus on:

-

Rational Drug Design: Utilizing computational tools for the rational design of more potent and selective 1,3,4-oxadiazole derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy and safety profiles of promising candidates.

-

Combination Therapies: Exploring the potential of 1,3,4-oxadiazole derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this versatile scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Liter

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Biological activity of oxadiazole and thiadiazole deriv

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Deriv

- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Anti-Cancer Activity of Deriv

- Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers.

- Anti-inflammatory activity of new 1,3,4-oxadiazole deriv

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative.

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calcul

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

- 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study.

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals.

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis.

- Anti-cancer activity of 1,3,4-oxadiazole and its deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. rroij.com [rroij.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One moment, please... [ijmspr.in]

- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 20. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

Mechanism of action of 2-amino-1,3,4-oxadiazole compounds

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-1,3,4-Oxadiazole Compounds

Authored by a Senior Application Scientist

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, a five-membered heterocyclic scaffold prized for its metabolic stability and its capacity to engage in various biological interactions.[1][2][3][4] When substituted with an amino group at the 2-position, this core structure gives rise to a class of compounds with a remarkably broad and potent spectrum of pharmacological activities.[1][2][3][5] This guide provides an in-depth exploration of the molecular mechanisms through which 2-amino-1,3,4-oxadiazole derivatives exert their significant anticancer, antimicrobial, and anti-inflammatory effects, offering a resource for researchers engaged in drug discovery and development.

Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

The antiproliferative activity of 2-amino-1,3,4-oxadiazole derivatives is not defined by a single pathway but rather by their ability to engage multiple, critical targets within cancer cells. This multifaceted approach, encompassing enzyme inhibition, apoptosis induction, and cell cycle disruption, makes them compelling candidates for oncology research.

Targeted Enzyme Inhibition

The strategic design of 2-amino-1,3,4-oxadiazole derivatives has led to potent inhibitors of enzymes that are fundamental to tumor growth, survival, and metastasis.

-

Carbonic Anhydrase (CA) Inhibition : Certain derivatives have been identified as selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII.[1] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition disrupts the tumor microenvironment, leading to reduced proliferation and survival.

-

Matrix Metalloproteinase (MMP) Inhibition : Specifically, inhibition of MMP-9 has been demonstrated.[6] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step for cancer cell invasion and metastasis. By blocking MMP-9, these compounds can potentially limit the spread of tumors.

-

Histone Deacetylase (HDAC) Inhibition : Some 2-amino-1,3,4-oxadiazole compounds function as HDAC inhibitors.[7][8] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition by these compounds leads to hyperacetylation of histones, altering gene transcription to favor the expression of tumor suppressor genes and ultimately inducing cell death.[8]

-

Kinase Inhibition : Derivatives have been shown to inhibit key kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] By blocking the signaling that leads to new blood vessel formation, these compounds can effectively starve tumors of essential nutrients and oxygen.

-

Other Key Enzyme Targets : The anticancer versatility of this scaffold is further highlighted by its demonstrated ability to inhibit other crucial enzymes like topoisomerase II, telomerase, and thymidylate synthase, all of which are validated targets in cancer therapy.[7]

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, these compounds effectively trigger the cell's intrinsic suicide program and halt its proliferative cycle.

-

Apoptosis Induction : Studies have shown that potent derivatives induce apoptosis through the activation of effector caspases, such as caspase-3, and by causing mitochondrial membrane depolarization.[6] This disruption of the mitochondrial integrity is a point of no return, committing the cell to apoptosis.

-

Cell Cycle Arrest : A hallmark of effective anticancer agents is the ability to stop cell division. Certain 2-amino-1,3,4-oxadiazole compounds have been shown to cause cell cycle arrest, particularly in the G0/G1 phase, thereby preventing cancer cells from replicating their DNA and proliferating.[6]

-

NF-κB Pathway Inhibition : The NF-κB signaling pathway is a critical driver of cancer cell survival, proliferation, and inflammation. Some oxadiazole derivatives have been specifically shown to exert their anticancer effects by inhibiting this pathway, preventing the translocation of the p65 subunit to the nucleus and suppressing the expression of downstream pro-survival genes.[10]

Table 1: Cytotoxic Activity of Selected 2-Amino-1,3,4-Oxadiazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| 1o | HepG2 | Liver Cancer | 8.6 µM | [11] |

| 4h | A549 | Lung Cancer | <0.14 µM | [6] |

| 4h | C6 | Rat Glioma | 13.04 µM | [6] |

| 4f | A549 | Lung Cancer | 1.59 µM |[6] |

Figure 1: Pathway of apoptosis induction by 2-amino-1,3,4-oxadiazole compounds.

Antimicrobial Mechanisms of Action: Targeting Essential Bacterial Processes

The 2-amino-1,3,4-oxadiazole scaffold is a fertile ground for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Salmonella typhi.[5][11][12] The primary proposed mechanism centers on the inhibition of a key enzyme in bacterial metabolism.

-

Inhibition of Enoyl-ACP Reductase (FabI) : Molecular docking studies and enzymatic assays suggest that a probable mechanism of action is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI).[12] This enzyme catalyzes a vital, rate-limiting step in the bacterial fatty acid synthesis pathway (FAS-II). Since this pathway is essential for bacterial survival and is absent in humans, FabI represents an excellent and selective target for antibacterial drugs. By inhibiting FabI, these compounds disrupt the production of fatty acids required for building bacterial cell membranes, leading to cessation of growth and cell death.

Antifungal Activity

Derivatives have also shown promising activity against pathogenic fungi like Candida albicans and Aspergillus niger.[11] While the precise molecular mechanisms are still being fully elucidated, it is hypothesized that their action involves the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes, analogous to their antibacterial effects.

Table 2: Antimicrobial Activity of Selected 2-Amino-1,3,4-Oxadiazole Derivatives

| Compound ID | Microorganism | Activity Type | MIC Value | Reference |

|---|---|---|---|---|

| 1b | Streptococcus faecalis | Antibacterial | 4-64 µg/mL | [11] |

| 1e | MRSA | Antibacterial | 4-64 µg/mL | [11] |

| 2g | Candida albicans | Antifungal | 8 µg/mL | [11] |

| 2g | Aspergillus niger | Antifungal | 64 µg/mL |[11] |

Figure 2: Inhibition of bacterial fatty acid synthesis via FabI enzyme.

Anti-inflammatory Mechanisms of Action

Several 2-amino-1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects in vivo, often evaluated using the standard carrageenan-induced rat paw edema model.[1][4] While the activity is well-documented, the precise molecular targets are an area of ongoing investigation. The observed effects likely stem from the inhibition of key enzymes or mediators in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or the suppression of pro-inflammatory cytokine production. Further mechanistic studies are required to fully characterize these pathways.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electrochemical Synthesis of 5-Substituted-2-Amino-1,3,4-Oxadiazoles: A Green Chemistry Approach

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the electrochemical synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, a class of heterocyclic compounds with significant therapeutic potential. This guide emphasizes a modern, environmentally benign electrochemical approach, offering a viable and efficient alternative to traditional synthetic methods that often rely on hazardous reagents.

The Significance of 2-Amino-1,3,4-Oxadiazoles in Medicinal Chemistry